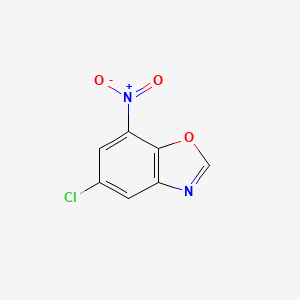

5-chloro-7-nitro-1,3-benzoxazole

Description

Overview of Benzoxazole (B165842) Core Structure and Derivatives

Benzoxazole as a Fused Bicyclic Aromatic System

Benzoxazole is an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. wikipedia.orgnih.gov This fusion of a six-membered benzene ring and a five-membered oxazole ring creates a bicyclic heteroaromatic system. chemicalbook.comtandfonline.com The planar geometry of the benzoxazole scaffold is a key characteristic, contributing to its stability and influencing its interactions with biological macromolecules. chemicalbook.comresearchgate.net The aromatic nature of the benzoxazole ring system renders it relatively stable, yet it possesses reactive sites that allow for functionalization, making it a valuable starting material in synthetic chemistry. wikipedia.org

The nomenclature of fused bicyclic systems like benzoxazole follows specific rules. The position of fusion between the rings is designated by letters (a, b, c, etc.), corresponding to the bonds of the heterocyclic ring. youtube.com For instance, the fusion of a benzene ring to the 'b' face of an oxazole ring would be denoted in the name. youtube.com

Significance of Benzoxazole Scaffolds in Organic and Medicinal Chemistry

The benzoxazole framework is a cornerstone in the fields of organic and medicinal chemistry, largely due to the wide array of biological activities exhibited by its derivatives. tandfonline.comnih.govontosight.airesearchgate.netnih.govresearchgate.net The presence of both oxygen and nitrogen atoms allows for hydrogen bond acceptance, while the planar benzene ring can participate in π–π stacking and hydrophobic interactions with biological targets. chemicalbook.comresearchgate.net This versatility in noncovalent interactions contributes to the ability of benzoxazole-containing molecules to bind to a variety of enzymes and receptors. nih.govontosight.ai

The significance of benzoxazole scaffolds is underscored by their presence in numerous pharmacologically active compounds, including those with:

Antimicrobial and antifungal properties wikipedia.orgnih.govnih.gov

Anticancer and antitumoral activity nih.govontosight.ainih.gov

Anti-inflammatory effects nih.govontosight.ainih.gov

Antiviral activity researchgate.net

Anticonvulsant properties nih.govresearchgate.net

Antitubercular activity researchgate.netresearchgate.net

Beyond their medicinal applications, benzoxazole derivatives are also utilized in material science, for example, as optical brighteners and in the development of organic light-emitting diodes (OLEDs). wikipedia.orgontosight.ai The synthesis of benzoxazole derivatives has been an area of intense research, with numerous methods developed to access these valuable compounds. tandfonline.comorganic-chemistry.orgrsc.orgnih.govthieme-connect.comacs.org

Unique Structural Features of 5-chloro-7-nitro-1,3-benzoxazole

Positioning of Chlorine and Nitro Substituents

The compound This compound is distinguished by the specific placement of a chlorine atom at the 5th position and a nitro group at the 7th position of the benzoxazole ring system. This particular substitution pattern is crucial in defining the molecule's chemical properties and reactivity.

Interactive Table: Structural Details of this compound

| Property | Value |

| Molecular Formula | C7H3ClN2O3 |

| Molecular Weight | 198.56 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1356111-15-3 |

Data sourced from multiple chemical databases. chemscene.comevitachem.comcymitquimica.compharmaffiliates.com

Influence of Substituents on Molecular Reactivity

The presence of both a chlorine atom and a nitro group significantly impacts the electronic distribution and reactivity of the benzoxazole ring.

Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group, acting through both resonance (-R) and inductive (-I) effects. quora.com This deactivates the benzene ring towards electrophilic substitution reactions by decreasing the electron density. quora.com In the context of nucleophilic aromatic substitution (SNAr), the nitro group strongly activates the ring, particularly when positioned ortho or para to the leaving group (in this case, the chlorine atom).

Chlorine Atom: The chlorine atom is an electronegative element and thus exhibits an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect). While the inductive effect generally deactivates the ring towards electrophilic attack, the resonance effect can direct incoming electrophiles to the ortho and para positions. In nucleophilic aromatic substitution reactions, the chlorine atom can act as a leaving group.

The combined effect of the 5-chloro and 7-nitro substituents in This compound creates a highly electron-deficient aromatic ring. This electronic characteristic is expected to make the compound particularly susceptible to nucleophilic attack, a common reaction pathway for introducing further functionalization. Studies on related chloro- and nitro-substituted benzenes have shown that the presence of nitro groups enhances the mobility of halogen substituents in nucleophilic displacement reactions. researchgate.netrsc.org The specific positioning of the nitro group relative to the chlorine atom will dictate the regioselectivity of such reactions.

Research Landscape and Gaps for this compound

The research landscape for the specific compound This compound appears to be primarily focused on its use as a synthetic intermediate. For instance, its analogue, 5-chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one, has documented synthesis routes. uni.lu Similarly, the synthesis of related compounds like 2-chloro-5-nitrobenzoxazole is also described in the literature, often starting from precursors like 5-nitrobenzo[d]oxazole-2-thiol. chemicalbook.com

While there is extensive research on the broader class of benzoxazole derivatives and their biological activities, researchgate.netresearchgate.netresearchgate.net specific and in-depth studies on the biological profile of This compound are not widely reported in the public domain. The available information suggests its primary role is in synthetic transformations. For example, a related compound, 7-Chloro-5-nitrobenzo[d]oxazole, is noted for its potential as an anticancer agent, with the nitro group undergoing bioreduction to form reactive intermediates and the chlorine atom facilitating enzyme interactions. evitachem.com

A significant gap in the research appears to be the exploration of the unique biological activities that might arise from the specific 5-chloro-7-nitro substitution pattern on the benzoxazole core. Further investigation into the synthesis of derivatives from this scaffold and the subsequent evaluation of their pharmacological properties could be a fruitful area for future research. The synthesis of related 5-nitro-1,3-benzoxazole derivatives has been explored for their anthelmintic activity, suggesting a potential avenue for investigation. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-7-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O3/c8-4-1-5-7(13-3-9-5)6(2-4)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEAFDRPEPJZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CO2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80740997 | |

| Record name | 5-Chloro-7-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356111-15-3 | |

| Record name | 5-Chloro-7-nitrobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356111-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-7-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Chloro 7 Nitro 1,3 Benzoxazole

Established Routes for Benzoxazole (B165842) Synthesis

The synthesis of the benzoxazole ring system is a cornerstone of heterocyclic chemistry, owing to the prevalence of this moiety in pharmacologically active compounds and materials science. The traditional and most direct approach involves the condensation of a 2-aminophenol (B121084) with a suitable one-carbon electrophile, followed by cyclization and aromatization. rsc.org This fundamental strategy has been refined over decades, leading to a multitude of protocols that vary in their choice of coupling partner, catalyst, and reaction conditions. rsc.org These methods range from classical acid-catalyzed condensations to modern metal-catalyzed cross-coupling reactions, each offering distinct advantages in terms of scope, efficiency, and environmental impact. rsc.orgnih.gov

Condensation-Aromatization Reactions utilizing 2-aminophenols

The reaction between a 2-aminophenol and a carbonyl compound or its equivalent is the most classical and widely utilized method for synthesizing benzoxazoles. rsc.org The general mechanism commences with the nucleophilic attack of the amino group on the electrophilic carbon, forming an intermediate such as a Schiff base or an amide. Subsequent intramolecular cyclization by the adjacent hydroxyl group, followed by a dehydration or oxidative aromatization step, yields the final benzoxazole ring. nih.gov The specific precursor required for the target compound would be 2-amino-4-chloro-6-nitrophenol.

The condensation of 2-aminophenols with aldehydes or ketones is a straightforward method to produce 2-substituted benzoxazoles. rsc.org The reaction is typically facilitated by a catalyst to promote the initial condensation and subsequent cyclization. A diverse array of catalysts has been successfully employed, including Brønsted acids, Lewis acids, ionic liquids, and various metal catalysts. rsc.orgnih.gov For instance, elemental sulfur has been used as an effective oxidant for the coupling of 2-aminophenols and aldehydes. researchgate.net The reaction proceeds through an oxidative cyclization of an intermediate phenolic Schiff base. nih.gov Similarly, ketones can react with o-aminophenols, often under oxidative conditions, to yield 2-alkylbenzoxazoles. ijpbs.com

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency, yield, and environmental footprint. rsc.org

Table 1: Selected Catalytic Systems for Benzoxazole Synthesis from 2-Aminophenols and Aldehydes

| Catalyst System | Solvent | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Lewis Acidic Ionic Liquid (LAIL@MNP) | Solvent-free | 70 °C, Sonication, 30 min | Moderate to high | rsc.orgnih.gov |

| Elemental Sulfur / Na₂S·5H₂O | DMSO | 70 °C, 16 h | 40–78% | rsc.org |

| Eosin Y (Photocatalyst) / K₂CO₃ | MeCN or DMSO | Blue LED, Argon, 24 h | 58–92% | rsc.org |

| Montmorillonite KSF Clay (with diketones) | CH₃CN | 90 °C, 14 h | 82–93% | rsc.org |

Carboxylic acids and their more reactive derivatives, such as acyl chlorides and amides, are common precursors for the synthesis of 2-substituted benzoxazoles. rsc.orgnih.gov Direct condensation with carboxylic acids often requires harsh conditions, such as high temperatures and the use of a dehydrating agent like polyphosphoric acid (PPA). ijpbs.com To circumvent this, milder methods have been developed. Lawesson's reagent, for example, promotes the solvent-free, microwave-assisted synthesis from carboxylic acids. organic-chemistry.org

Acyl chlorides are more electrophilic and react readily with 2-aminophenols. nih.gov More recently, methods utilizing tertiary amides activated by triflic anhydride (B1165640) (Tf₂O) have been reported, proceeding through a cascade of activation, nucleophilic addition, intramolecular cyclization, and elimination under mild conditions. mdpi.com This approach demonstrates broad substrate scope and versatility. mdpi.com

Table 2: Benzoxazole Synthesis from 2-Aminophenols and Carboxylic Acid Derivatives

| Reagent/Catalyst | Substrate | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Polyphosphoric Acid (PPA) | Carboxylic Acid | 150°C | Classical high-temp method | ijpbs.com |

| Lawesson's Reagent | Carboxylic Acid | Microwave, Solvent-free | Good yields, rapid | organic-chemistry.org |

| Hf-BTC (dual acid catalyst) | Benzoyl Chloride | 120 °C, Microwave, 15 min | Solvent-free, reusable catalyst | rsc.org |

The reaction of 2-aminophenols with isothiocyanates provides an effective route to 2-aminobenzoxazole (B146116) derivatives. The reaction initially forms a thiourea (B124793) intermediate. rsc.org This intermediate then undergoes an intramolecular oxidative cyclodesulfurization, often mediated by an oxidizing agent like iodine, to form the C-O bond and yield the benzoxazole ring. nih.gov

Ortho-esters serve as valuable precursors for installing various substituents at the 2-position of the benzoxazole core. Their reaction with ortho-substituted anilines, including 2-aminophenols, is an efficient and connective methodology that allows for the creation of libraries of multifunctional heterocyclic compounds. organic-chemistry.org

Metal-Catalyzed Approaches

Transition-metal catalysis has emerged as a powerful tool for constructing the benzoxazole skeleton, often enabling reactions under milder conditions and with greater functional group tolerance than traditional methods. rsc.org While these reactions can be highly efficient, considerations regarding the environmental impact and cost of rare metals are pertinent. rsc.org A variety of metals, including palladium, iron, and copper, have been utilized to catalyze the key bond-forming steps in benzoxazole synthesis. rsc.org

Copper-catalyzed domino annulation represents a sophisticated and efficient strategy for benzoxazole synthesis. acs.orgorganic-chemistry.org These one-pot processes construct the heterocyclic ring through a sequence of coupling reactions without the need to isolate intermediates. Two primary domino approaches have been developed. acs.orgnih.gov

The first approach involves a domino inter/intramolecular copper-catalyzed cross-coupling of 1,2-dihaloarenes with primary amides. acs.org The reaction sequence begins with the intermolecular formation of the Ar-N bond, followed by a second, intramolecular copper-catalyzed cross-coupling to form the Ar-O bond, thus completing the benzoxazole ring. acs.orgnih.gov While effective for symmetrical substrates like 1,2-dibromobenzene, this method can suffer from a lack of regioselectivity with unsymmetrical dihaloarenes and is limited by the availability of the starting materials. acs.orgacs.org

A second, more versatile one-pot strategy involves the reaction of 2-bromoanilines with acyl chlorides. organic-chemistry.orgacs.org In this domino process, the initial acylation of the 2-bromoaniline (B46623) is followed by a copper-catalyzed intramolecular C-O cross-coupling of the resulting 2-haloanilide. nih.gov This method, which benefits from a non-acylatable ligand such as 1,10-phenanthroline (B135089) and a copper(I) iodide catalyst, offers a broader substrate scope. organic-chemistry.orgacs.org A significant advantage of this approach is its amenability to microwave acceleration, which dramatically reduces reaction times from 24 hours under conventional heating at 95 °C to as little as 15 minutes at 210 °C. organic-chemistry.orgacs.org

Table 3: Comparison of Thermal vs. Microwave Conditions for Copper-Catalyzed Domino Annulation

| Method | Temperature | Time | Key Advantage | Reference |

|---|---|---|---|---|

| Conventional Heating | 95 °C | 24 h | Standard laboratory setup | nih.govacs.org |

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the synthesis of 2-arylbenzoxazoles. This method allows for the direct formation of a carbon-carbon bond between the benzoxazole core and an aryl group, avoiding the need for pre-functionalized starting materials. The general approach involves the reaction of a benzoxazole with an aryl halide or a related arylating agent in the presence of a palladium catalyst and a suitable base.

While specific studies on the C-H arylation of 5-chloro-7-nitro-1,3-benzoxazole are not extensively documented, the general principles of this methodology can be applied. The reaction typically proceeds at the C2 position of the benzoxazole ring, which is the most acidic and reactive site for C-H activation.

A variety of palladium catalysts, ligands, and reaction conditions have been explored for the C-H arylation of benzoxazoles. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium on carbon (Pd/C). The choice of ligand is crucial for the efficiency and selectivity of the reaction, with phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) being widely used.

Table 1: Examples of Palladium-Catalyzed C-H Arylation of Benzoxazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | DMA | 150 | 85-95 | nih.gov |

| Pd/C | None | K₂CO₃ | DMF | 120 | 70-88 | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 75-92 | nih.gov |

It is important to note that the presence of the electron-withdrawing nitro and chloro groups on the this compound ring could influence the reactivity of the C-H bonds. The specific conditions for the successful C-H arylation of this particular substrate would likely require optimization.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become an increasingly popular technique in organic chemistry due to its ability to significantly reduce reaction times, improve yields, and enhance product purity. nih.gov This method utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to faster reaction rates compared to conventional heating methods.

The synthesis of benzoxazole derivatives has been shown to be amenable to microwave-assisted conditions. For instance, the condensation of 2-aminophenols with carboxylic acids or aldehydes, a common route to benzoxazoles, can be accelerated under microwave irradiation.

While a specific microwave-assisted synthesis of this compound has not been explicitly reported, the general protocols for related compounds suggest its feasibility. The use of microwave heating could potentially streamline the synthesis by reducing the time required for the cyclization and functionalization steps.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Benzoxazoles

| Reaction | Conventional Method (Time, h) | Microwave Method (Time, min) | Yield (%) | Reference |

| 2-Aminophenol + Benzoic Acid | 12-24 | 10-30 | 85-95 | |

| 2-Aminophenol + Benzaldehyde | 8-16 | 5-20 | 80-90 |

The application of microwave-assisted synthesis to this compound would likely involve the careful selection of solvents that efficiently absorb microwave radiation and are compatible with the reactive functional groups present in the molecule.

Specific Synthetic Considerations for this compound

The synthesis of this compound requires careful consideration of the strategies for introducing the nitro and chlorine substituents onto the benzoxazole ring. The order of introduction and the choice of reagents are critical to achieving the desired substitution pattern.

Strategies for Introduction of Nitro Group

The introduction of a nitro group onto the benzoxazole ring is typically achieved through electrophilic nitration. The position of nitration is influenced by the directing effects of the existing substituents on the ring.

While the target compound has a nitro group at the C7 position, it is relevant to consider nitration at other positions to understand the regioselectivity of the reaction. For instance, the nitration of 2-alkyl-5-chlorobenzoxazole has been reported to yield the corresponding 2-alkyl-5-chloro-6-nitrobenzoxazole. This suggests that the C6 position is also susceptible to electrophilic attack.

The synthesis of this compound would likely involve the nitration of a 5-chlorobenzoxazole (B107618) precursor. The directing effect of the chloro group at C5 and the oxygen and nitrogen atoms of the oxazole (B20620) ring would favor nitration at the C7 position. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Strategies for Introduction of Chlorine Group

The introduction of a chlorine atom onto the benzoxazole ring can be accomplished through various halogenation methods.

The direct halogenation of benzoxazoles can be achieved using a variety of chlorinating agents. A common starting material for the synthesis of 5-chlorobenzoxazole derivatives is 5-chloro-2-aminophenol. This precursor can be synthesized from benzoxazolone through a two-step process involving chlorination and subsequent hydrolysis. The chlorination of benzoxazolone with sodium hypochlorite (B82951) in an acidic medium yields 6-chlorobenzoxazolone, which is then hydrolyzed to 5-chloro-2-aminophenol.

Alternatively, direct chlorination of the benzoxazole ring can be performed. The regioselectivity of this reaction would depend on the reaction conditions and the existing substituents on the ring. For the synthesis of this compound, it may be more strategic to start with a pre-chlorinated precursor to ensure the correct positioning of the chlorine atom.

Chlorination of Benzoxazole-2(3H)-thiones

A relevant synthetic strategy for introducing a chlorine atom onto the benzoxazole scaffold is the chlorination of a benzoxazole-2(3H)-thione derivative. This method has been documented for the synthesis of the isomeric compound, 2-chloro-5-nitrobenzo[d]oxazole. In this procedure, 5-nitrobenzo[d]oxazole-2-thiol is treated with thionyl chloride in the presence of a catalytic amount of N,N-dimethyl-formamide (DMF). The reaction mixture is heated, and after workup and purification, yields the chlorinated product. chemicalbook.com

The general reaction is as follows:

Starting Material : 5-nitrobenzo[d]oxazole-2-thiol

Reagents : Thionyl chloride (SOCl₂), N,N-dimethyl-formamide (DMF)

Conditions : Heated to 65°C for 1 hour. chemicalbook.com

Product : 2-Chloro-5-nitrobenzo[d]oxazole chemicalbook.com

This method highlights a viable pathway for producing chloro-substituted benzoxazoles, which could be adapted for the synthesis of the 7-nitro isomer.

Optimization of Reaction Conditions and Yields

The efficiency and yield of benzoxazole synthesis are highly dependent on the optimization of reaction parameters such as temperature, catalyst loading, and solvent choice. acs.orgresearchgate.net Studies on various benzoxazole derivatives show that fine-tuning these conditions is critical for achieving high yields and simplifying purification processes. For instance, in the synthesis of 2-phenylbenzoxazole (B188899) using a Brønsted acidic ionic liquid gel catalyst, it was found that the reaction hardly proceeded below 100°C, with the optimal temperature being 130°C. acs.org Attempts to reduce the catalyst amount below 1 mol% led to a significant decrease in product yield. acs.org

Catalyst Systems (e.g., Nanocatalysts, Ionic Liquid Catalysts)

Modern synthetic chemistry increasingly relies on advanced catalyst systems to promote efficiency, selectivity, and greener reaction profiles. The synthesis of benzoxazole derivatives has benefited significantly from the application of nanocatalysts and ionic liquid catalysts. nih.govresearchgate.net

Ionic Liquid Catalysts : Brønsted acidic ionic liquid (BAIL) gels have emerged as highly effective and reusable heterogeneous catalysts for benzoxazole synthesis. acs.orgnih.gov These catalysts, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) grafted onto a silica (B1680970) structure, facilitate the condensation of 2-aminophenols with aldehydes under solvent-free conditions. acs.orgnih.gov The advantages include high yields (up to 98% for some derivatives), simple catalyst recovery, and reusability for multiple cycles without significant loss of activity. nih.govnih.gov

Nanocatalysts : The use of nanocatalysts is another significant advancement. nih.govresearchgate.net Magnetically separable nanocatalysts, like Fe₃O₄@SiO₂-SO₃H, have been successfully used for the synthesis of 2-arylbenzoxazoles. ajchem-a.com These catalysts are effective at moderate temperatures (e.g., 50°C) and can be easily recovered using a magnet and reused several times without a noticeable decrease in catalytic performance. ajchem-a.com Other nanocatalysts, such as strontium carbonate, have been used in solvent-free grindstone methods to achieve high yields at room temperature. nih.govresearchgate.net

| Catalyst System | Type | Key Features | Example Application | Reference |

|---|---|---|---|---|

| Brønsted Acidic Ionic Liquid (BAIL) Gel | Ionic Liquid | Reusable, high yields, solvent-free conditions | Synthesis of 2-phenylbenzoxazole | nih.gov, acs.org |

| Fe₃O₄@SiO₂-SO₃H | Nanocatalyst | Magnetically separable, reusable, mild conditions | Synthesis of 2-arylbenzoxazoles | ajchem-a.com |

| Strontium Carbonate (SrCO₃) | Nanocatalyst | Solvent-free grinding method, room temperature | Synthesis of benzoxazole derivatives from 2-aminophenol and benzaldehyde | nih.gov, researchgate.net |

| Potassium-ferrocyanide | Metal Catalyst | Solvent-free grinding, very short reaction time (<2 min) | Synthesis of benzoxazole derivatives from 2-aminophenol and aromatic aldehydes | nih.gov |

Solvent Effects and Solvent-Free Conditions

The choice of solvent can significantly influence the course and outcome of a chemical reaction. However, a strong trend in modern organic synthesis is the move towards solvent-free conditions to develop more environmentally benign processes. acs.orgnih.gov Many advanced methodologies for synthesizing benzoxazoles operate under such conditions. researchgate.netnih.govresearchgate.net

Solvent-free reactions are often facilitated by techniques like microwave irradiation or simple grinding of the reactants with a solid catalyst. researchgate.netnih.govorganic-chemistry.org These methods are praised for their short reaction times, high yields, simple workup procedures, and reduced environmental impact. nih.govresearchgate.net For example, the synthesis of benzoxazole derivatives has been achieved in excellent yields in under two minutes at room temperature by grinding 2-aminophenol and an aromatic aldehyde with potassium-ferrocyanide as a catalyst. nih.gov Similarly, Brønsted acidic ionic liquid gels have been used effectively under solvent-free conditions at elevated temperatures. acs.orgnih.gov

| Condition | Methodology | Catalyst/Promoter | Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | Microwave Irradiation | Zinc Dust | Rapid, efficient, simple workup, reusable catalyst | researchgate.net |

| Solvent-Free | Grinding | Potassium-ferrocyanide | Extremely fast, room temperature, high yield, non-toxic catalyst | nih.gov |

| Solvent-Free | Heating | Brønsted Acidic Ionic Liquid Gel | High yields, reusable catalyst, no volatile organic solvents | nih.gov, acs.org |

| Solvent-Free | Heating | Silica-supported Sodium Hydrogen Sulphate | Reusable catalyst, simple workup, high yield | scispace.com, researchgate.net |

Advanced Synthetic Methodologies for Related Benzoxazole Derivatives

The field of benzoxazole synthesis is rich with innovative methods that have been developed to create a wide array of derivatives. nih.govresearchgate.nettandfonline.comabebooks.co.uk These methodologies often focus on creating the core benzoxazole structure through the condensation of a 2-aminophenol with various functional groups. nih.govresearchgate.netajchem-a.com

Key advanced strategies include:

Copper-Catalyzed Reactions : Copper-based catalytic systems are widely used for forming the C-N and C-O bonds necessary for the benzoxazole ring. One such method involves the copper-catalyzed hydroamination of alkynones with 2-aminophenols, which proceeds through an intramolecular cyclization to yield a variety of functionalized benzoxazoles. rsc.org

Condensation with Diverse Reagents : The most common approach to benzoxazole synthesis involves the reaction of 2-aminophenols with partners like carboxylic acids, aldehydes, ketones, esters, or ortho-esters under various catalytic conditions. nih.govresearchgate.netabebooks.co.uk

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often under solvent-free conditions, providing a significant advantage over conventional heating methods. researchgate.net

Synthesis from o-Hydroxyaryl N-H Ketimines : A divergent synthesis allows for the regioselective formation of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from a common o-hydroxyaryl N-H ketimine intermediate, controlled by the reaction conditions. organic-chemistry.org

Synthesis of Related Heterocycles : The synthesis of related compounds like 5-chloro-1,3-benzoxazol-2(3H)-one derivatives has also been reported, typically starting from 2-amino-4-chlorophenol (B47367) and reacting it with urea (B33335) or other reagents to form the heterocyclic core. nih.gov

These advanced methods provide a versatile toolbox for organic chemists to construct complex benzoxazole-containing molecules, which could be applied to the targeted synthesis of this compound.

Chemical Reactivity and Reaction Mechanisms of 5 Chloro 7 Nitro 1,3 Benzoxazole

Influence of Substituents on Electronic Properties

The electronic landscape of the benzoxazole (B165842) ring is significantly polarized by the chloro and nitro substituents. These groups modulate the electron density of the aromatic system, which in turn determines its susceptibility to attack by either electrophiles or nucleophiles.

Both the nitro (–NO₂) group and the chlorine (–Cl) atom are electron-withdrawing groups that deactivate the benzene (B151609) ring. nih.gov The nitro group is one of the strongest electron-withdrawing groups, pulling electron density from the ring through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect (delocalization of the ring's π-electrons onto the nitro group). youtube.com This strong deactivation is a known factor in the reactivity of nitro-substituted aromatic compounds. nih.govresearchgate.net

Table 1: Summary of Substituent Effects on the Electronic Properties of the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| Nitro (–NO₂) at C7 | Strong Electron-Withdrawing | Strong Electron-Withdrawing | Strongly Decreases |

| Chloro (–Cl) at C5 | Strong Electron-Withdrawing | Weak Electron-Donating | Decreases |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SₑAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are highly dependent on the substituents already present on the ring. libretexts.orgwikipedia.org

For 5-chloro-7-nitro-1,3-benzoxazole, the aromatic ring is severely deactivated towards electrophilic attack due to the potent electron-withdrawing nature of the nitro and chloro groups. youtube.com Consequently, electrophilic aromatic substitution reactions are expected to be extremely slow and require harsh reaction conditions. libretexts.org

If a reaction were to be forced, the position of the incoming electrophile would be determined by the directing effects of the existing substituents. The available positions for substitution on the benzene ring are C4 and C6.

The Chloro Group (at C5): As an ortho, para-director, it would direct an incoming electrophile to positions C4 (ortho) and C6 (ortho).

The Nitro Group (at C7): As a meta-director, it would direct an incoming electrophile to position C4 (meta). libretexts.org

The Fused Oxazole (B20620) Ring: The oxygen and nitrogen atoms of the oxazole ring also influence the electronic distribution, generally complicating predictions based solely on the other two substituents.

The directing effects are therefore convergent on the C4 position but divergent at the C6 position. However, the overwhelming deactivation of the ring makes any electrophilic substitution synthetically challenging and unlikely to proceed efficiently.

Table 2: Regioselectivity Analysis for Electrophilic Aromatic Substitution

| Position | Directed by –Cl (ortho, para) | Directed by –NO₂ (meta) | Predicted Outcome |

| C4 | Ortho (Activating) | Meta (Deactivating) | Possible, but strongly disfavored |

| C6 | Ortho (Activating) | Ortho (Strongly Deactivating) | Highly improbable |

Nucleophilic Substitution Reactions

Given the electron-deficient character of the aromatic ring, this compound is highly susceptible to nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.com This type of reaction is characteristic of aromatic rings bearing strong electron-withdrawing groups and a suitable leaving group. masterorganicchemistry.comnih.gov

The chlorine atom at position C5 is the most probable site for nucleophilic attack. Its displacement is activated by the strong electron-withdrawing nitro group located in the para position (C7). This geometric arrangement is ideal for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com

The reactivity of the chlorine atom in this compound can be compared to that in the well-studied reagent 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). ebi.ac.uknih.gov In NBD-Cl, the chlorine atom is readily displaced by a wide variety of nucleophiles, including primary and secondary amines and thiols, to form highly fluorescent derivatives. ebi.ac.uktcichemicals.com This analogous reactivity strongly suggests that the chlorine atom in this compound will be similarly reactive towards strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the chlorine, and then the chloride ion is expelled to restore aromaticity. masterorganicchemistry.com

The general principle of SₙAr on benzoxazoles follows the pattern established for other electron-poor aromatic systems. The presence of a nitro group is crucial for activating the ring towards nucleophilic attack. researchgate.net The reaction rate is significantly enhanced when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com In the case of this compound, the para relationship between the chloro and nitro groups provides this necessary activation for the displacement of the chloride. masterorganicchemistry.com A variety of nucleophiles are expected to react under these conditions.

Table 3: Potential Nucleophiles for the Displacement of Chlorine via SₙAr

| Nucleophile Class | Example(s) | Expected Product Type |

| Amines | Primary (R-NH₂) and Secondary (R₂NH) Amines | 5-amino-7-nitro-1,3-benzoxazole derivatives |

| Thiols | Thiolates (R-S⁻) | 5-thioether-7-nitro-1,3-benzoxazole derivatives |

| Alkoxides | Methoxide (CH₃O⁻), Ethoxide (C₂H₅O⁻) | 5-alkoxy-7-nitro-1,3-benzoxazole derivatives |

| Hydroxide | Hydroxide Ion (OH⁻) | 5-hydroxy-7-nitro-1,3-benzoxazole |

Reduction Reactions of the Nitro Group

The nitro group at the 7-position of the benzoxazole ring is a key site for chemical modification. Its reduction opens pathways to a range of amino derivatives, which are valuable intermediates in the synthesis of more complex molecules.

The conversion of the nitro group to an amine is a fundamental transformation. A common and effective method for this reduction is catalytic hydrogenation. commonorganicchemistry.com The use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a widely employed technique for reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com

However, for substrates containing other reducible functionalities, such as halogens, alternative reagents are often preferred to ensure chemoselectivity. commonorganicchemistry.com Reagents like tin(II) chloride (SnCl2) and zinc (Zn) in acidic media provide milder conditions for the reduction of nitro groups while preserving other sensitive groups. commonorganicchemistry.com For instance, catalytic hydrogenation with Raney nickel is a suitable alternative when dehalogenation of aromatic halides is a concern. commonorganicchemistry.com Another approach involves the use of sodium sulfide (B99878) (Na2S), which can be particularly useful when hydrogenation or acidic conditions are not compatible with the substrate. commonorganicchemistry.com It has been noted that sodium sulfide can sometimes selectively reduce one nitro group in the presence of others and generally does not reduce aliphatic nitro groups. commonorganicchemistry.com

A variety of other reducing agents have been explored for the chemoselective reduction of aromatic nitro compounds. These include combinations like B2pin2/KOtBu and tetrahydroxydiboron, which offer metal-free reduction pathways with good functional group tolerance. organic-chemistry.org The use of hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder has also been demonstrated as a rapid and simple method for reducing aromatic nitro compounds to their corresponding amines at room temperature. niscpr.res.in

Cyclization and Condensation Reactions

The reactive nature of the chloro and nitro substituents on the benzoxazole ring allows for various cyclization and condensation reactions. For example, 4-chloro-7-nitro-2,1,3-benzoxadiazole (a related compound) reacts with ethyl (p-amino) benzoate, leading to a derivative that can be further transformed through reactions with hydrazine hydrate (B1144303) and subsequent cyclization to form triazole derivatives. anjs.edu.iq This highlights the potential of the chloro-nitro-benzoxazole scaffold to participate in the formation of new heterocyclic rings.

Coupling Reactions

The chlorine atom on the benzoxazole ring serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and a halide. libretexts.org This reaction is typically catalyzed by a palladium complex and proceeds under basic conditions. libretexts.org While specific examples for this compound are not detailed in the provided results, the general applicability of Suzuki coupling to aryl chlorides suggests its potential for modifying this position. libretexts.org The reaction has been successfully applied to other heterocyclic systems, such as the coupling of 3-iodoindazoles with vinyl boronate esters, demonstrating its utility in functionalizing halogenated heterocycles. mdpi.com Denitrogenative Suzuki coupling reactions have also been developed for benzotriazoles, leading to ortho-amino-substituted biaryls. nih.gov

The Sonogashira coupling reaction is another key transformation that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions, often run at room temperature with an amine base that can also act as the solvent. wikipedia.org The versatility of the Sonogashira coupling has been demonstrated in the synthesis of various complex molecules and has been applied to other chloro-substituted heterocyclic systems. For instance, palladium-catalyzed Sonogashira cross-coupling reactions have been performed on 7-chloro-5-methyl- niscpr.res.inanjs.edu.iqtriazolo[1,5-a]pyrimidine. researchgate.net Furthermore, double Sonogashira coupling reactions on dihalogenated aminopyridines have been used to construct substituted 7-azaindoles. nih.gov These examples underscore the potential for applying Sonogashira coupling to the 5-chloro position of this compound to introduce alkynyl substituents.

Theoretical and Computational Studies on Reactivity

While specific theoretical and computational studies exclusively on this compound were not found in the search results, studies on related nitrobenzoxadiazole derivatives provide insights into their reactivity. The reactivity of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is well-documented, particularly its use as a labeling reagent for amines and thiols. tcichemicals.comresearchgate.netresearchgate.net The electron-withdrawing nature of the nitro group and the benzoxadiazole ring system makes the chloro-substituted position susceptible to nucleophilic aromatic substitution. arkat-usa.org Computational tools are often used to predict properties such as collision cross section (CCS) values for different adducts of related compounds like 5-chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one, which can provide information about their structure and potential interactions. uni.lu

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure and properties of organic molecules. For benzoxazole derivatives, DFT calculations are typically performed to optimize the molecular geometry and to compute various electronic parameters. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as 6-311++G(d,p), to model the ground state of the molecule. nih.gov This level of theory has been shown to provide reliable results for the geometric and electronic properties of similar heterocyclic compounds. nih.govresearchgate.net

In the study of related benzoxazole derivatives, DFT calculations have been successfully used to determine bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data obtained from X-ray crystallography. nih.gov These calculations are foundational for understanding the molecule's stability and for subsequent analyses of its reactivity. For instance, in a study of various 2,5-disubstituted benzoxazole derivatives, quantum mechanical calculations were performed using the B3LYP/6-311G(d,p) level of theory to analyze their electronic properties. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests a more reactive molecule. nih.gov

In a study of biologically active benzoxazole derivatives, the HOMO-LUMO energy gap for 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol was calculated to be higher than that of its more reactive analogue, indicating greater stability. nih.gov For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO, likely resulting in a smaller energy gap and thus higher reactivity compared to its unsubstituted counterpart.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | - | - | >3.80 |

| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | - | - | 3.80 |

Frontier Orbital Electron Density Distributions

The distribution of electron density in the HOMO and LUMO provides insights into the regions of a molecule that are most likely to be involved in chemical reactions. For benzoxazole derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions.

Visual representations of the frontier orbitals, often generated from DFT calculations, show the spatial distribution of these orbitals. researchgate.net For a molecule like this compound, it is anticipated that the HOMO would have significant contributions from the benzoxazole ring system, particularly the oxygen and nitrogen atoms. Conversely, the LUMO is expected to be predominantly localized on the nitro group and the carbon atoms attached to the electron-withdrawing substituents, indicating these as the primary sites for nucleophilic attack.

Biological Activities and Mechanistic Insights of 5 Chloro 7 Nitro 1,3 Benzoxazole

Anticancer Activity

Interaction with DNA and Proteins

While direct studies on the interaction of 5-chloro-7-nitro-1,3-benzoxazole with DNA and proteins are not extensively documented, insights can be drawn from related nitroaromatic and benzoxazole (B165842) compounds. The presence of the nitro group is a key feature, as it is known to be susceptible to bioreduction under hypoxic (low-oxygen) conditions. This reduction can lead to the formation of reactive intermediates capable of covalently binding to macromolecules like DNA. Research on other nitro-containing heterocyclic compounds, such as 3-nitro-10-methylbenzothiazolo[3,2-a]quinolinium chloride, has demonstrated that the nitro-functionality is crucial for its DNA binding activity, particularly under hypoxic conditions which are often found in tumor environments. nih.gov This suggests a potential mechanism for this compound to act as a bioreductive agent that targets DNA. nih.gov

The interaction with proteins can be inferred from the behavior of its close structural isomer, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). NBD-Cl is a widely utilized fluorescent probe that readily reacts with nucleophilic groups in proteins, primarily the thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues. This reaction results in a stable, fluorescently labeled protein, allowing for its detection and characterization. The reactivity of NBD-Cl highlights the electrophilic nature of the benzoxadiazole ring system, which is enhanced by the electron-withdrawing chloro and nitro groups. Given the structural similarities, this compound is anticipated to exhibit similar reactivity towards protein nucleophiles, suggesting its potential to act as an inhibitor or modifier of protein function through covalent binding.

Other Biological Activities

Anti-inflammatory and Analgesic Properties

The benzoxazole scaffold is a core component of many compounds with established anti-inflammatory and analgesic activities. ontosight.ai Studies on various derivatives indicate that the presence and position of specific substituents are critical for these effects. For instance, a series of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives demonstrated potent anti-inflammatory and analgesic effects, in some cases exceeding the activity of standard drugs like aspirin (B1665792) and indomethacin. usbio.net The research highlighted that these compounds likely exert their effects by inhibiting prostaglandin (B15479496) synthesis.

Another study on 5-nitro-3-substituted piperazinomethyl-2-benzoxazolinones found that derivatives with electron-withdrawing substituents, such as chloro groups on the phenyl ring, showed the most promising results in tests for anti-inflammatory and analgesic activities. This underscores the influential role of the chloro and nitro substituents, similar to those in this compound, in modulating these biological properties.

Table 1: Analgesic and Anti-inflammatory Activity of Related Benzoxazole Derivatives This table presents data for derivatives of benzoxazole to illustrate the potential activities of the core structure.

| Compound Class | Specific Derivative Example | Biological Activity Noted | Model Used | Reference |

|---|---|---|---|---|

| (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acids | (7-acetyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)acetic acid | Potent analgesic and anti-inflammatory | p-benzoquinone-induced writhing & carrageenan hind paw edema | usbio.net |

Antioxidant Effects

Benzoxazole derivatives have been a subject of interest for their antioxidant capabilities. The mechanism of action is often attributed to their ability to scavenge free radicals, which are implicated in oxidative stress-related pathologies. While direct antioxidant studies on this compound are limited, research on related structures provides valuable insights. For example, benzoxazinic nitrones, which share a similar heterocyclic core, have demonstrated significant antioxidant activity, which is enhanced by the presence of electron-withdrawing groups. nih.gov These groups appear to increase the reactivity of the molecule towards radical trapping. nih.gov

The nitro group itself can have complex effects. While nitroxides can act as potent antioxidants through catalytic cycles of oxidation and reduction, the nitro group in this compound makes the aromatic ring electron-deficient. mdpi.com This electronic property could influence its interaction with reactive oxygen species. Further investigation is needed to fully characterize the antioxidant profile of this specific compound.

Herbicidal Activity

The benzoxazole moiety has been identified as a promising scaffold for the development of new herbicides, a critical need due to the rise of weed resistance to existing agents. nih.govnih.gov Research has shown that substitutions on the benzoxazole ring are crucial for phytotoxicity.

A significant study on 2-nitromethylbenzoxazoles revealed potent herbicidal effects. nih.gov Notably, the compound 5-chloro-2-(nitromethyl)benzo[d]oxazole , which is structurally very similar to this compound, exhibited higher inhibition of seed germination against four different plant species than a commercial herbicide. nih.gov This strongly suggests that the 5-chloro-benzoxazole skeleton combined with a nitro-containing group is a key pharmacophore for herbicidal action. A comprehensive review of benzoxazoles in agrochemicals further supports this, noting that the introduction of a nitro group can improve the herbicidal activity of compounds. nih.gov

Table 2: Herbicidal Activity of a Closely Related Benzoxazole Derivative

| Compound | Plant Species Tested | Activity Noted | Reference |

|---|---|---|---|

| 5-chloro-2-(nitromethyl)benzo[d]oxazole | Allium cepa (onion) | Higher inhibition than commercial herbicide | nih.gov |

| Solanum lycopersicum (tomato) | Higher inhibition than commercial herbicide | nih.gov | |

| Cucumis sativus (cucumber) | Higher inhibition than commercial herbicide | nih.gov |

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Biological Potency

The biological activity of benzoxazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies consistently highlight the importance of electron-withdrawing groups, such as the chloro (Cl) and nitro (NO₂) groups present in this compound.

Bioisosteric Effects

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance a desired biological activity or reduce toxicity, is a cornerstone of drug design. In the context of this compound, the chloro and nitro groups are key determinants of its electronic and steric properties.

Bioisosteric replacement of the chlorine atom at the 5-position with other halogens (e.g., fluorine, bromine) or a trifluoromethyl group could modulate the compound's lipophilicity, membrane permeability, and metabolic stability. For instance, replacing chlorine with fluorine often increases metabolic stability and may alter binding affinity to target proteins.

The nitro group at the 7-position is a strong electron-withdrawing group that significantly influences the aromatic ring's reactivity and potential for biological interactions. Bioisosteric replacement of the nitro group with other electron-withdrawing moieties, such as a cyano (-CN) or a sulfone (-SO₂R) group, could maintain or modify the electronic profile of the molecule, potentially leading to altered biological activity. Studies on related heterocyclic compounds have shown that such substitutions can profoundly impact their antimicrobial or anticancer properties.

Computational Approaches in Biological Activity Research

Computational methods are invaluable tools for predicting and understanding the biological activities of novel compounds. These approaches can provide insights into potential molecular targets and the nature of ligand-receptor interactions, thereby guiding further experimental studies.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For a compound like this compound, molecular docking could be employed to screen for potential protein targets.

Given the known activities of other benzoxazole derivatives, potential targets for docking studies could include bacterial enzymes like DNA gyrase and topoisomerase IV, or fungal enzymes such as lanosterol (B1674476) 14α-demethylase. The docking simulations would predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) between this compound and the active site of these proteins. The chloro and nitro substituents would be expected to play a significant role in defining these interactions. For example, the nitro group could act as a hydrogen bond acceptor, while the chloro group could engage in halogen bonding or hydrophobic interactions.

While specific docking studies for this compound are not reported, studies on similar structures, such as 5-nitro-1,3-benzoxazole derivatives, have explored their binding to β-tubulin, a target for anthelmintic drugs. researchgate.net Such studies provide a blueprint for how this compound might be investigated computationally.

Quantum Chemical Calculations for Biological Interactions

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, which is fundamental to its reactivity and biological interactions. For this compound, DFT calculations could be used to determine various molecular properties.

These calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating sites prone to electrophilic and nucleophilic attack, respectively, and potential for hydrogen bonding.

Applications of 5 Chloro 7 Nitro 1,3 Benzoxazole and Its Derivatives in Advanced Research

Precursor Molecule in Organic Synthesis

The reactivity of the chloro and nitro groups on the benzoxazole (B165842) ring makes 5-chloro-7-nitro-1,3-benzoxazole a versatile precursor for creating more complex molecules. The benzoxazole scaffold itself is a privileged structure in medicinal chemistry, known for a wide range of biological activities. The synthesis of benzoxazoles can be achieved through various methods, such as the reaction of ortho-substituted anilines with functionalized orthoesters or the coupling of o-nitrophenols with benzaldehydes, highlighting the importance of functionalized precursors in generating libraries of these heterocyclic compounds.

Synthesis of Functionalized Aromatic Nitro Compounds

As a functionalized aromatic nitro compound, this compound serves as a foundational scaffold for building more elaborate molecular architectures. The nitro group is a powerful electron-withdrawing group, which influences the reactivity of the aromatic ring and can be used to direct further chemical modifications. The presence of the chloro group provides a site for nucleophilic substitution reactions, allowing for the introduction of various other functional groups.

Nitro compounds are considered versatile building blocks for synthesizing substances relevant to the pharmaceutical industry. The diverse reactivity of the nitro-functionality can be exploited in carbon-carbon and carbon-heteroatom bond-forming reactions. While specific examples detailing the further functionalization of this compound are not extensively documented in readily available literature, its structure is analogous to other nitroaromatics used in complex syntheses. For instance, the synthesis of other functionalized azaindole derivatives often starts from a related chloro-nitro intermediate, demonstrating a common strategy where the nitro and chloro groups are sequentially replaced or modified to build the final product.

Conversion to Amine Derivatives for Pharmaceutical and Material Sciences

A primary application of aromatic nitro compounds in synthesis is their reduction to the corresponding amino derivatives. The conversion of the nitro group to an amine is a fundamental transformation in organic chemistry, opening up a vast array of subsequent reactions, particularly for the synthesis of pharmaceuticals and polymers. This transformation is crucial as the resulting aromatic amine is a key building block for many biologically active molecules and functional materials.

A closely related compound, 5-chloro-7-nitro-2(3H)-benzoxazolone, demonstrates this conversion effectively. The nitro group can be reduced to an amine through hydrogenation, a common and efficient method. This process typically utilizes a catalyst, such as palladium on carbon (Pd/C), in a suitable solvent. The resulting amine, in this case, 7-amino-5-chloro-2(3H)-benzoxazolone, is obtained in high yield. This amino derivative can then serve as a precursor for a wide range of further chemical elaborations in pharmaceutical and materials science research.

Table 1: Example of Nitro Group Reduction in a Related Benzoxazole Derivative

| Reactant | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| 5-chloro-7-nitro-2(3H)-benzoxazolone | 5% Palladium on Carbon (Pd/C) | Ethanol | 7-amino-5-chloro-2(3H)-benzoxazolone | ~94% |

Data sourced from a synthesis procedure for a structurally similar compound.

The resulting amine functionality is a versatile nucleophile and can be used in reactions to form amides, sulfonamides, and other structures commonly found in pharmacologically active compounds. Furthermore, such amino-functionalized benzoxazoles can act as monomers or cross-linking agents in the synthesis of advanced polymers.

Materials Science and Polymer Chemistry

While the conversion of this compound to its amine derivative suggests potential applications in polymer science, specific research detailing its direct use in materials science is limited in currently available literature. The following sections describe the potential, though not explicitly documented, applications based on the chemistry of analogous compounds.

Incorporation into Polymer Matrices for Enhanced Properties

The incorporation of heterocyclic molecules into polymer matrices is a common strategy to enhance thermal stability, flame retardancy, or optical properties. Derivatives of this compound, particularly the amine derivative, could theoretically be incorporated into polymer backbones like polyimides or polyamides through condensation polymerization. However, specific studies demonstrating the incorporation of this particular compound into polymer matrices are not prominently featured in the scientific literature.

High-Performance Polymers and Specialty Materials

High-performance polymers, known for their thermal stability and mechanical strength, often contain rigid aromatic and heterocyclic structures. Benzoxazole rings are known to be components of such polymers. The synthesis of these materials often relies on the polymerization of bifunctional monomers. While the amine derivative of this compound could potentially serve as a monomer or an additive in creating specialty materials, dedicated research on this application is not widely reported.

Applications in Electronics and Aerospace

Polymers with high thermal stability and specific electronic properties are crucial for the electronics and aerospace industries. The benzoxazole nucleus is found in some polymers developed for these sectors. Given the electronic nature of the nitro and chloro substituents, derivatives of this compound could be investigated for applications such as dielectric materials or components in thermally resistant composites. Nevertheless, there is no specific information in the reviewed literature that documents the use of this compound or its direct derivatives in electronics or aerospace applications.

Agrochemical Research

Potential Herbicides and Fungicides

There is a significant body of research on benzoxazole derivatives as potential agrochemicals. The core benzoxazole structure is known to be a key component in a number of compounds exhibiting herbicidal and fungicidal activity. These compounds often work by inhibiting essential biological processes in weeds and fungi. However, specific studies detailing the synthesis and testing of this compound for these purposes are not present in the available scientific literature. Without such research, any claims about its potential efficacy as a herbicide or fungicide would be purely speculative.

Fluorescent Dyes and Sensors

Biological Imaging and Environmental Monitoring

Similarly, the field of fluorescent dyes and sensors has seen the utilization of benzoxazole-containing compounds. The structural characteristics of the benzoxazole ring can contribute to the photophysical properties required for fluorescence. These properties are harnessed for applications in biological imaging, where they can be used to visualize cellular structures and processes, and in environmental monitoring to detect the presence of specific analytes.

A structurally related compound, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), is a well-known fluorescent labeling agent. It is used extensively in biochemical and analytical applications. However, it is crucial to note that this is a different chemical entity, and its properties cannot be directly attributed to this compound. The specific fluorescent characteristics of this compound, including its excitation and emission spectra, quantum yield, and suitability for biological imaging or environmental sensing, have not been documented in dedicated research.

Future Research Directions for 5 Chloro 7 Nitro 1,3 Benzoxazole

Exploration of Undocumented Bioactive Properties

The benzoxazole (B165842) scaffold is a privileged structure in drug discovery, with various derivatives exhibiting a broad spectrum of biological effects. nih.gov Future research should systematically screen 5-chloro-7-nitro-1,3-benzoxazole for a range of pharmacological activities that are well-documented in its chemical relatives.

Key areas for investigation include:

Antimicrobial and Antifungal Activity: Benzoxazoles are known to be effective against various bacterial and fungal strains. nih.govnih.gov Studies have shown that halogenated rings and azole moieties can contribute significantly to antifungal potential. nih.gov Given its chloro- and nitro-substituted structure, evaluating the compound's efficacy against pathogens like Staphylococcus aureus, Bacillus subtilis, and Candida albicans is a logical first step. nih.gov

Anticancer and Enzyme Inhibition: Many benzoxazole derivatives show promise as anticancer agents. nih.gov A particularly relevant avenue of research is the investigation of its potential as an enzyme inhibitor. The related compound 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is a known inhibitor of enzymes like monoamine oxidase and ATPase. nih.gov Research could explore if this compound exhibits similar inhibitory profiles.

Anthelmintic Properties: Synthetic schemes have been developed for 5-nitro-1,3-benzoxazole derivatives with the specific aim of creating new anthelmintic agents to combat drug resistance in parasitic infections. researchgate.net This provides a direct rationale for testing this compound against various helminths.

Diverse Pharmacological Screening: The broader benzoxazole class has been associated with anti-inflammatory, antimycobacterial, antihistamine, and antiparkinson activities. nih.gov A comprehensive screening program would be invaluable in uncovering novel therapeutic applications.

Fluorescent Probes and Analytical Reagents: The structurally similar 7-nitrobenzo-2-oxa-1,3-diazole (NBD) group is widely used to create fluorescent tags for studying biological molecules and mechanisms, such as opioid receptors. nih.govnih.gov The inherent fluorescence of such compounds allows for their detection at very low concentrations. nih.gov Future work could focus on developing this compound as a novel fluorescent probe for labeling amino acids, proteins, or as a reagent in kinetic spectrophotometric assays. nih.govresearchgate.netsigmaaldrich.com

Further Elucidation of Mechanism of Action

Understanding how a compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. For this compound, the mechanism of action is largely uncharacterized. A promising research direction would be to investigate mechanisms observed in structurally related compounds.

For instance, derivatives of 7-nitro-2,1,3-benzoxadiazole have been identified as a new class of suicide inhibitors for glutathione (B108866) S-transferases (GSTs), enzymes often implicated in cancer cell survival and drug resistance. nih.gov The mechanism involves the following key steps:

The compound binds to the active site of the GST enzyme.

It is then conjugated with glutathione (GSH), a cellular antioxidant.

This reaction forms a stable σ-complex at the C-4 position of the benzoxadiazole ring.

This complex becomes tightly stabilized within the enzyme's active site, leading to irreversible inactivation of the enzyme. nih.gov

Future studies should investigate whether this compound can act through a similar mechanism. Research could focus on its interaction with human GST isoforms (e.g., GSTP1-1, GSTM2-2), using spectroscopic and kinetic experiments to detect complex formation and enzyme inhibition. nih.gov Such findings would provide a strong rationale for its development as a potential anticancer drug. nih.gov

Development of Novel Synthetic Pathways

The advancement of research into this compound is dependent on efficient and versatile synthetic methods. While general methods for benzoxazole synthesis exist, they often suffer from drawbacks such as the use of harsh acids or toxic reagents, leading to significant waste production. rsc.org

Future research should focus on creating new, more efficient, and safer synthetic routes. Potential strategies include:

Microwave-Assisted Synthesis: This technique has been successfully used for the synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, offering a faster and potentially higher-yielding alternative to traditional reflux methods. nih.gov

Modification of Existing Protocols: One established method involves the reaction of 2-amino-4-chlorophenol (B47367) with urea (B33335). nih.gov Novel pathways could be developed by exploring different starting materials and reacting agents to build the core benzoxazole structure with the desired chloro and nitro substitutions.

Synthesis from NBD Analogs: The well-known reagent 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) can be used as a starting point for creating more complex molecules. nih.gov Exploring reactions that could transform the benzoxadiazole core into a benzoxazole could open up new synthetic avenues.

Exploration of Anthelmintic Derivative Pathways: The synthetic schemes used to produce 5-nitro-1,3-benzoxazole derivatives as potential anthelmintics could be adapted and optimized for the specific synthesis of the 5-chloro-7-nitro variant. researchgate.net

Expanded Computational and Theoretical Investigations

In the absence of extensive experimental data, computational and theoretical studies provide a powerful tool for predicting the properties and potential biological activity of this compound. For related compounds like 5-chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one, computational data is already available, though literature on experimental findings is sparse. uni.lu

Future computational research should focus on:

Predicting Physicochemical Properties: Calculating key descriptors such as lipophilicity (XlogP), molecular weight, and predicted Collision Cross Section (CCS) values can provide initial insights into the molecule's likely pharmacokinetic behavior. uni.luuni.lu

Molecular Docking Studies: As demonstrated with related GST inhibitors, docking simulations can predict how this compound might bind to the active sites of various target proteins. nih.gov This can help prioritize which enzymes to investigate experimentally and provide a structural basis for any observed inhibitory activity. nih.gov

Quantum Chemical Calculations: These investigations can be used to understand the electronic structure, reactivity, and spectral properties of the molecule, aiding in the interpretation of experimental results and the design of new derivatives with enhanced activity.

Comparative Modeling: By comparing the computed properties of this compound with those of known active benzoxazoles and benzoxadiazoles, researchers can generate hypotheses about its potential biological roles.

Table 1: Predicted Physicochemical Properties of Related Benzoxazole Structures

| Property | 5-chloro-7-nitro-3H-1,3-benzoxazol-2-one uni.lu | 5-chloro-6-nitro-1,3-benzoxazole uni.lu |

|---|---|---|

| Molecular Formula | C₇H₃ClN₂O₄ | C₇H₃ClN₂O₃ |

| Monoisotopic Mass | 213.97813 Da | 197.98322 Da |

| XlogP (predicted) | 1.6 | 2.2 |

| Predicted CCS ([M+H]⁺, Ų) | 136.4 | 134.3 |

This interactive table showcases examples of predicted data available for structurally similar compounds, highlighting the type of information that should be generated for this compound.

Sustainable Synthesis and Environmental Impact Mitigation

Modern chemical synthesis places a strong emphasis on green chemistry and sustainability. Traditional batch production methods for benzoxazoles are often inefficient, with high energy consumption and a large solvent load contributing to as much as 88% of the environmental impact. rsc.org

A critical area for future research is the development of sustainable manufacturing processes for this compound. This involves a shift from conventional methods to more environmentally benign technologies.

Continuous-Flow (CF) Chemistry: The application of continuous-flow technology has been shown to be superior to batch methods for synthesizing other benzoxazoles. rsc.org A flow chemistry approach for this compound could dramatically reduce the environmental footprint, with studies on related syntheses demonstrating an 85% reduction in carbon emissions compared to batch processes. rsc.org

Life Cycle Assessment (LCA): A comprehensive LCA should be performed to evaluate the environmental profile of any newly developed synthetic route. rsc.org This analysis quantifies environmental impacts, including energy consumption, waste generation, and the toxicity of reagents and solvents.

By focusing on these research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine and materials science while adhering to the principles of modern, sustainable chemistry.

Q & A

Q. What are the standard synthetic routes for 5-chloro-7-nitro-1,3-benzoxazole?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoxazole core. A common approach is nitration followed by chlorination. For example:

Nitration : React 5-chloro-1,3-benzoxazole with a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to introduce the nitro group at the 7-position .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates.

- Key Reference : Similar methods are detailed for analogous benzothiazole derivatives, where refluxing with chloroacetyl chloride in ethanol yields intermediates .

Q. Which spectroscopic techniques are most effective for characterizing its structure?

- Methodological Answer :

- 1H/13C-NMR : Assign aromatic protons and carbons (e.g., nitro and chloro substituents cause distinct deshielding). For example, nitro groups shift aromatic protons downfield to ~8.4 ppm .

- IR Spectroscopy : Confirm functional groups (e.g., C=O stretching at ~1637 cm⁻¹ in related compounds) .

- X-ray Crystallography : Resolve crystal packing and bond angles (monoclinic P2₁/n space group observed in 2-amino-5-chloro-1,3-benzoxazole) .

Q. What are the key physicochemical properties affecting its solubility and stability?

- Methodological Answer :

- Solubility : Low polarity due to aromatic nitro/chloro groups; soluble in DMSO or DMF but poorly in water. Adjust solvent polarity during recrystallization (e.g., ethanol/water mixtures) .

- Stability : Sensitive to light and moisture. Store under inert atmosphere (argon) at –20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing nitro and chloro groups regioselectively?

- Methodological Answer :

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0°C to favor para/ortho substitution. Monitor reaction progress via TLC (ethyl acetate:methanol:water = 10:1:1) .

- Chlorination : Employ POCl₃ as a chlorinating agent in anhydrous DMF at 80°C. Quench with ice-water to precipitate the product .

- Key Reference : Regioselectivity in benzoxazole derivatives is influenced by electron-withdrawing groups directing substitution .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR (1H, 13C, DEPT) with HRMS to confirm molecular weight and fragmentation patterns .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) to validate assignments .

- Case Study : Inconsistent NH stretching in IR (3454 cm⁻¹) and NMR (8.4 ppm singlet) resolved via 2D-COSY in related benzothiazoles .

Q. What methodologies assess its potential pharmacological activities?

- Methodological Answer :

- In Vivo Analgesic/Anti-Inflammatory Assays :

Tail-flick test : Measure latency time in mice pre-treated with the compound (dose: 50 mg/kg) .

Carrageenan-induced paw edema : Evaluate inhibition of inflammation at 3h post-administration .

- Antimicrobial Screening : Use agar diffusion against S. aureus and E. coli (MIC determination via broth dilution) .

Q. How to design computational models to predict its reactivity or binding interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites (e.g., nitro group as electron sink) .

- Molecular Docking : Simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina .

- Key Reference : Similar approaches validated for benzothiazole derivatives showing COX-2 inhibition .